Cas no 2173991-74-5 (2,5-Dichloro-4,N-dihydroxy-benzamidine)

2,5-Dichloro-4,N-dihydroxy-benzamidine 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-4,N-dihydroxy-benzamidine
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- インチ: 1S/C7H6Cl2N2O2/c8-4-2-6(12)5(9)1-3(4)7(10)11-13/h1-2,12-13H,(H2,10,11)
- InChIKey: NKLKMELKAPCHDE-UHFFFAOYSA-N
- ほほえんだ: C(NO)(=N)C1=CC(Cl)=C(O)C=C1Cl
2,5-Dichloro-4,N-dihydroxy-benzamidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541053-1g |
2,5-Dichloro-N,4-dihydroxybenzimidamide |
2173991-74-5 | 98% | 1g |
¥99708 | 2023-04-14 |
2,5-Dichloro-4,N-dihydroxy-benzamidine 関連文献
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2,5-Dichloro-4,N-dihydroxy-benzamidineに関する追加情報
2,5-Dichloro-4,N-dihydroxy-benzamidine: Chemical Profile and Recent Advances
2,5-Dichloro-4,N-dihydroxy-benzamidine, also known by its CAS number 2173991-74-5, is a compound of significant interest in the fields of organic chemistry and materials science. This benzamidine derivative has garnered attention due to its unique structural properties and potential applications in various industries. The molecule's structure, featuring two chlorine atoms at the 2 and 5 positions, along with hydroxyl groups at the 4 and N positions, contributes to its distinctive chemical behavior and reactivity.
Recent studies have focused on the synthesis and characterization of 2,5-Dichloro-4,N-dihydroxy-benzamidine. Researchers have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular structure. These studies have revealed that the compound exhibits a high degree of stability under various conditions, making it a promising candidate for use in demanding chemical environments.
The synthesis of benzamidine derivatives has been a topic of extensive research in recent years. One notable approach involves the reaction of o-phenylenediamine with chloroform in the presence of a base, followed by subsequent modifications to introduce the desired substituents. This method has been optimized to achieve high yields and purity levels, ensuring that the resulting product meets the stringent requirements of modern industrial applications.
In terms of applications, 2,5-Dichloro-4,N-dihydroxy-benzamidine has shown potential in several areas. In the pharmaceutical industry, its unique properties make it a candidate for drug development, particularly in the design of bioactive molecules. Additionally, its ability to act as a precursor for other complex organic compounds has positioned it as a valuable intermediate in organic synthesis.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, revealing insights into its reactivity and potential for use in electronic materials. These findings have opened new avenues for exploring its role in emerging technologies such as organic electronics.
The environmental impact of benzamidine derivatives is another area that has attracted recent attention. Studies have been conducted to assess their biodegradability and toxicity levels. Initial results suggest that while these compounds are generally stable under environmental conditions, further research is needed to fully understand their long-term effects on ecosystems.
In conclusion, 2,5-Dichloro-4,N-dihydroxy-benzamidine represents a versatile compound with a wide range of potential applications. Its unique chemical properties and recent advancements in synthesis methods make it an exciting area of ongoing research. As new studies continue to uncover its capabilities, this compound is poised to play an increasingly important role in various scientific and industrial domains.
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